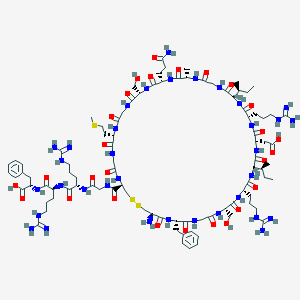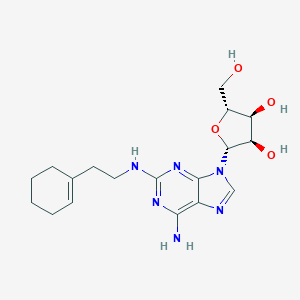
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine, also known as CHA, is a synthetic compound that acts as an agonist for the adenosine receptor. Adenosine receptors are G protein-coupled receptors that are involved in a variety of physiological processes such as sleep regulation, cardiovascular function, and immune response. CHA has been widely used as a research tool to study adenosine receptor function and to explore potential therapeutic applications.
Mécanisme D'action
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine acts as an agonist for the adenosine receptor, which is a G protein-coupled receptor that is coupled to the adenylate cyclase pathway. Upon binding to the receptor, 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine activates the adenylate cyclase pathway, leading to an increase in intracellular cAMP levels. This, in turn, leads to downstream effects such as the inhibition of neurotransmitter release, the relaxation of smooth muscle, and the modulation of immune cell function.
Effets Biochimiques Et Physiologiques
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine has been shown to have a variety of biochemical and physiological effects, including the inhibition of platelet aggregation, the relaxation of smooth muscle, and the modulation of immune cell function. It has also been shown to have anti-inflammatory and anti-tumor effects, although the mechanisms underlying these effects are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine in lab experiments is its high potency and selectivity for adenosine receptors. This allows researchers to study the specific effects of adenosine receptor activation without interference from other signaling pathways. However, one limitation of using 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine is its relatively low solubility, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research involving 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine. One area of interest is the development of more potent and selective adenosine receptor agonists that can be used to explore the specific roles of different adenosine receptor subtypes in various physiological processes. Another area of interest is the development of adenosine receptor antagonists that can be used to block the effects of adenosine signaling in various disease states. Finally, there is growing interest in the potential therapeutic applications of adenosine receptor agonists and antagonists in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.
Méthodes De Synthèse
The synthesis of 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine involves several steps, including the protection of the amino group of adenine, the alkylation of the protected adenine with 1-cyclohexene-1-ylmethyl bromide, and the deprotection of the amino group to yield 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine. The overall yield of this synthesis method is relatively low, but it has been optimized over the years to improve the efficiency and purity of the final product.
Applications De Recherche Scientifique
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine has been extensively used as a research tool to study adenosine receptor function and to explore potential therapeutic applications. It has been shown to activate both A1 and A2 adenosine receptors, with varying degrees of potency and efficacy. 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine has been used to investigate the role of adenosine receptors in cardiovascular function, inflammation, and cancer.
Propriétés
Numéro CAS |
124498-87-9 |
|---|---|
Nom du produit |
2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine |
Formule moléculaire |
C18H26N6O4 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(cyclohexen-1-yl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H26N6O4/c19-15-12-16(23-18(22-15)20-7-6-10-4-2-1-3-5-10)24(9-21-12)17-14(27)13(26)11(8-25)28-17/h4,9,11,13-14,17,25-27H,1-3,5-8H2,(H3,19,20,22,23)/t11-,13-,14-,17-/m1/s1 |
Clé InChI |
SLUGAKUMOFIJEH-LSCFUAHRSA-N |
SMILES isomérique |
C1CCC(=CC1)CCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1CCC(=CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
SMILES canonique |
C1CCC(=CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Autres numéros CAS |
124498-87-9 |
Synonymes |
2-((2-(1-cyclohexen-1-yl)ethyl)amino)adenosine CGS 22989 CGS-22989 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



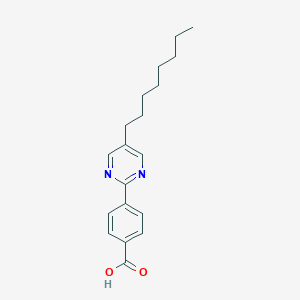
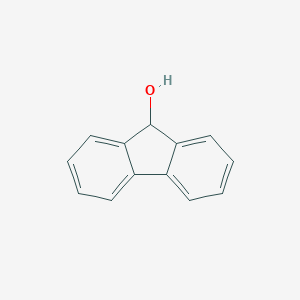
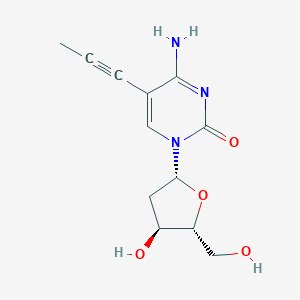
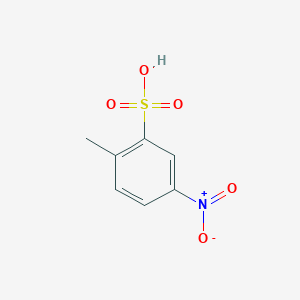
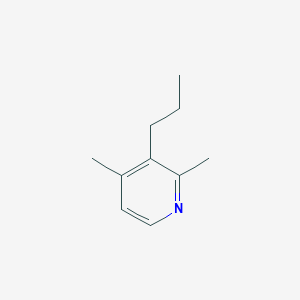
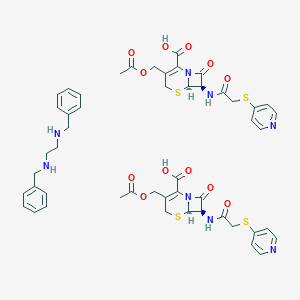
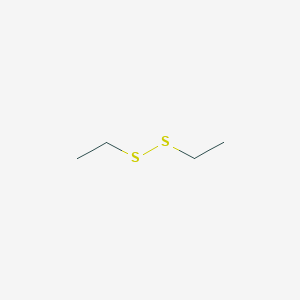
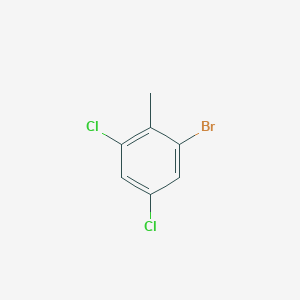
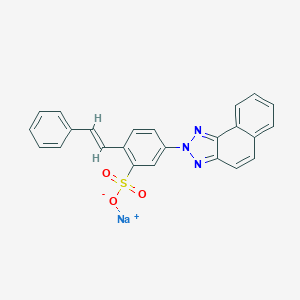
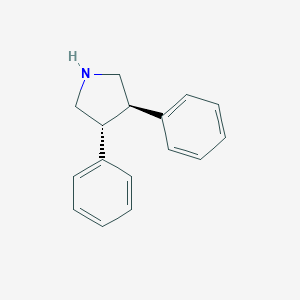
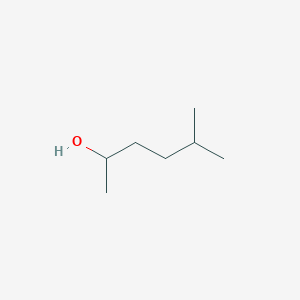
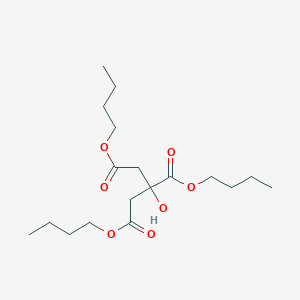
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
